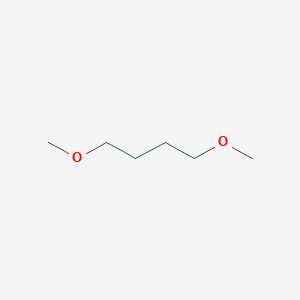

1,4-Dimethoxybutane

説明

特性

IUPAC Name |

1,4-dimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCUNLUHTBHKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39420-54-7 | |

| Record name | Poly(oxy-1,4-butanediyl), α-methyl-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39420-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10333811 | |

| Record name | 1,4-Dimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13179-96-9 | |

| Record name | 1,4-Dimethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dimethoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromobutane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methoxy groups .

Industrial Production Methods

In an industrial setting, this compound is typically produced using continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .

化学反応の分析

Types of Reactions

1,4-Dimethoxybutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1,4-butanediol dimethyl ether.

Reduction: It can be reduced to form butane.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like hydrogen bromide can be used to replace methoxy groups with bromine atoms.

Major Products Formed

Oxidation: 1,4-Butanediol dimethyl ether.

Reduction: Butane.

Substitution: 1,4-Dibromobutane.

科学的研究の応用

1,4-Dimethoxybutane is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of metabolic pathways and enzyme reactions.

Medicine: It is investigated for its potential use in drug delivery systems.

Industry: This compound is used as a solvent and in the production of polymers and resins.

作用機序

The mechanism of action of 1,4-dimethoxybutane involves its interaction with various molecular targets. In oxidation reactions, the methoxy groups are converted to hydroxyl groups, leading to the formation of 1,4-butanediol dimethyl ether. In reduction reactions, the compound is reduced to butane, involving the cleavage of carbon-oxygen bonds .

類似化合物との比較

Comparison with Structurally Similar Compounds

Aliphatic Diethers: 1,4-Diethoxybutane

- Molecular Formula : C₈H₁₈O₂

- Molecular Weight : 146.23 g/mol

- Key Differences: The ethoxy (-OC₂H₅) groups in 1,4-diethoxybutane introduce longer alkyl chains compared to the methoxy groups in 1,4-dimethoxybutane.

- Applications : Similar to this compound but with altered solubility profiles suited for specialized formulations .

Fluorinated Analogue: 2,2,3,3-Tetrafluoro-1,4-dimethoxybutane

- Molecular Formula : C₆H₁₀F₄O₂

- Molecular Weight : 190.14 g/mol

- Key Differences :

- Applications : Specialty chemicals, high-performance polymers, or electrolytes for advanced battery systems .

Aromatic Ether: 1,4-Dimethoxybenzene

- Molecular Formula : C₈H₁₀O₂

- Molecular Weight : 138.17 g/mol

- Key Differences :

- Applications : Polymer additives, electronic materials, and intermediates in agrochemical synthesis .

Phosphine-Based Derivative: 1,4-Bis(diphenylphosphino)butane

- Molecular Formula : C₂₈H₂₈P₂

- Molecular Weight : 442.47 g/mol

- Key Differences :

- Replacement of methoxy groups with diphenylphosphine (-PPh₂) moieties creates a bidentate ligand.

- This compound facilitates transition-metal catalysis in asymmetric synthesis, unlike the chemically inert this compound.

- Applications: Coordination chemistry, catalytic cross-coupling reactions, and organometallic synthesis .

Comparative Data Table

生物活性

1,4-Dimethoxybutane is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound, with the molecular formula , features two methoxy groups attached to a butane backbone. Its structure can be represented as follows:

This compound is characterized by its diol nature due to the presence of two ether groups, which contribute to its solubility and reactivity in various biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial and potential neuropharmacological effects. Below are key findings from various studies:

Antimicrobial Activity

-

Study on Antimicrobial Properties : A study highlighted the antimicrobial activity of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for different pathogens:

These results suggest that this compound could be a candidate for developing new antimicrobial agents due to its effectiveness at relatively low concentrations .

Pathogen MIC (µg/mL) Escherichia coli 50 Staphylococcus aureus 25 Candida albicans 100 - Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways, although further studies are needed to elucidate these mechanisms comprehensively .

Neuropharmacological Effects

- CNS Activity : Similar to other compounds in the butanol family, this compound may influence central nervous system (CNS) activity. Research has shown that related compounds like 1,4-butanediol exhibit CNS depressant effects due to their rapid metabolism to gamma-hydroxybutyric acid (GHB), a known neuromodulator .

- Potential Applications : Given its structural similarity to GHB, there is potential for this compound to be explored in therapeutic contexts such as sedation or anxiety relief. However, careful consideration of dosage and potential side effects is crucial before clinical applications can be considered.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers tested the efficacy of this compound against Staphylococcus aureus. The study involved treating cultures with varying concentrations of the compound and assessing growth inhibition through optical density measurements over time.

- Results : A significant reduction in bacterial growth was observed at concentrations above 25 µg/mL after 24 hours.

- : This study supports the potential use of this compound as an antimicrobial agent against clinically relevant pathogens.

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological effects of this compound in rodent models. Animals were administered doses equivalent to those used in human therapeutic settings.

- Findings : Doses led to observable sedation and loss of righting reflex similar to those seen with GHB administration.

- Implications : These results suggest that while there may be therapeutic applications for sedation or anxiety management, there is also a risk of abuse and dependency akin to other CNS depressants.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing high-purity 1,4-Dimethoxybutane in academic laboratories?

- Methodological Answer :

- Synthesis Routes : Common approaches include nucleophilic substitution reactions between 1,4-dibromobutane and sodium methoxide, or acid-catalyzed etherification of 1,4-butanediol with methanol. Optimize reaction conditions (e.g., molar ratios, temperature, and solvent selection) to enhance yield .

- Purification : Use fractional distillation under reduced pressure (e.g., 60–80°C at 10 mmHg) to isolate the product. Confirm purity via gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy .

- Example Table :

| Method | Catalyst | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|---|

| Nucleophilic Substitution | NaOCH₃ | 75–85 | ≥98 | Anhydrous THF, 60°C |

| Acid-Catalyzed Etherification | H₂SO₄ | 65–75 | ≥95 | Reflux, 12 h |

Q. Which analytical techniques are most effective for characterizing this compound in research settings?

- Methodological Answer :

- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm. Use a mobile phase of acetonitrile/water (70:30 v/v) with 10 mM acetate buffer (pH 5) for optimal resolution .

- Spectroscopy : ¹H NMR (δ 3.3–3.4 ppm for methoxy groups; δ 1.5–1.7 ppm for butane backbone) and ¹³C NMR (δ 56–58 ppm for CH₃O; δ 70–72 ppm for ether carbons).

- Mass Spectrometry : GC-MS with electron ionization (EI) for fragmentation patterns (e.g., m/z 118 [M⁺-CH₃O]) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the solvent properties of this compound in non-aqueous electrolyte systems?

- Methodological Answer :

- Experimental Variables : Test dielectric constant, ionic conductivity, and thermal stability in lithium-based electrolytes. Compare with traditional solvents like ethylene carbonate (EC) or propylene carbonate (PC) .

- Electrochemical Testing : Use cyclic voltammetry (CV) to assess electrochemical stability windows (e.g., vs. Li/Li⁺). Pair with impedance spectroscopy to study ion transport mechanisms.

- Data Interpretation : Correlate solvent structure (e.g., ether chain length) with performance metrics like ionic mobility and interfacial stability .

Q. What strategies are recommended for resolving contradictions in reported toxicity data for this compound across studies?

- Methodological Answer :

- Systematic Review Framework : Apply the EPA’s structured data quality assessment (e.g., 2021 Systematic Review Protocol) to evaluate study reliability. Criteria include experimental design rigor, exposure duration, and endpoint relevance .

- Data Harmonization : Normalize dose metrics (e.g., mg/kg/day vs. ppm) and adjust for confounding factors (e.g., solvent purity, species-specific metabolism). Use meta-analysis tools to quantify heterogeneity .

- Case Study Table :

| Study | Dose (mg/kg) | Species | Endpoint | Reliability Score (1–5) |

|---|---|---|---|---|

| A | 500 | Rat | Hepatotoxicity | 4 (Robust design) |

| B | 1000 | Mouse | Neurotoxicity | 2 (Small sample size) |

Q. How should researchers conduct a comprehensive literature review on this compound’s environmental fate?

- Methodological Answer :

- Search Strategy :

- Databases : SciFinder, PubMed, and ECOTOX. Use keywords: “this compound,” “environmental degradation,” “hydrolysis,” “photolysis.”

- Exclusion Criteria : Filter out studies focused on industrial synthesis or consumer products .

- Quality Assessment : Apply the EPA’s seven-topic framework (e.g., physical/chemical properties, environmental hazard) to categorize and prioritize studies .

- Example Framework :

| Topic Area | Key Metrics | Priority Level |

|---|---|---|

| Environmental Fate | Hydrolysis half-life, biodegradation | High |

| Human Health Hazard | Acute vs. chronic toxicity | Medium |

Q. What experimental design considerations are critical when studying the degradation pathways of this compound in environmental matrices?

- Methodological Answer :

- Matrix Selection : Test aerobic/anaerobic soils, freshwater, and seawater. Control pH (5–9) and temperature (20–40°C) to mimic natural conditions .

- Analytical Workflow : Use LC-MS/MS to identify degradation products (e.g., methoxybutanol, formaldehyde). Quantify intermediates via isotope dilution .

- Statistical Design : Employ factorial experiments to evaluate interactions between variables (e.g., microbial activity + UV exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。